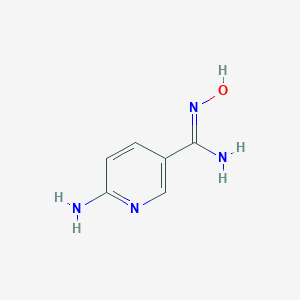

6-Amino-N-hydroxy-3-pyridinecarboximidamide

Descripción general

Descripción

La 5-(2-Aminopiridil)amida oxima es un intermedio sintético ampliamente utilizado en la síntesis farmacéutica . Se conoce por su alta pureza y estabilidad, lo que la convierte en un compuesto valioso en diversos procesos químicos. La fórmula molecular de la 5-(2-Aminopiridil)amida oxima es C6H8N4O, y tiene un peso molecular de 152.2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-(2-Aminopiridil)amida oxima típicamente implica la reacción de 2-aminopiridina con hidroxilamina. La reacción se lleva a cabo en un disolvente adecuado como metanol o etanol bajo condiciones controladas de temperatura y pH . La reacción se puede representar como sigue:

2-Aminopiridina+Hidroxilamina→5-(2-Aminopiridil)amida oxima

Métodos de producción industrial

En entornos industriales, la producción de 5-(2-Aminopiridil)amida oxima sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción optimizadas para garantizar el máximo rendimiento y pureza. El compuesto se purifica luego mediante cristalización u otros métodos adecuados para alcanzar la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

La 5-(2-Aminopiridil)amida oxima sufre diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar las oximas correspondientes u otros derivados.

Reducción: Las reacciones de reducción pueden convertir el grupo oxima en un grupo amina.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde el grupo oxima es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de oximas, aminas y piridinas sustituidas. Estos productos tienen aplicaciones significativas en las industrias farmacéutica y química .

Aplicaciones Científicas De Investigación

Cardioprotective Effects

Overview:

BGP-15 has been identified as a potential cardioprotective agent, particularly in models of diabetic cardiomyopathy and age-related cardiovascular diseases. Its mechanism is believed to involve the enhancement of mitochondrial function and reduction of oxidative stress.

Key Findings:

- Animal Studies: Research involving ageing Zucker Diabetic Fatty (ZDF) rats demonstrates that BGP-15 treatment significantly improves cardiac function by reducing the incidence of arrhythmias and enhancing diastolic function. In treated groups, post-mortem analyses showed improved mitochondrial respiration and reduced heart failure symptoms compared to untreated controls .

- Mechanism of Action: BGP-15 acts as a NAD+ precursor, which is crucial for ATP production and cellular homeostasis. This property underpins its cardioprotective effects by enhancing mitochondrial activity and reducing oxidative damage .

Data Table: Cardioprotective Effects of BGP-15 in Animal Models

Cancer Treatment Applications

Overview:

BGP-15 has been explored as a PARP inhibitor, which plays a critical role in cancer therapy by targeting tumor cells with specific genetic mutations.

Case Studies:

- PARP Inhibition: BGP-15 has shown promise in inhibiting PARP activity in cancer cells deficient in the SF3B1 gene. This inhibition can lead to increased sensitivity to DNA-damaging agents, making it a valuable candidate for combination therapies in treating various cancers such as myelodysplastic syndromes and breast cancer .

Data Table: BGP-15 as a PARP Inhibitor

| Cancer Type | Genetic Mutation | Treatment Approach | Results |

|---|---|---|---|

| MDS | SF3B1 mutation | BGP-15 + DNA-damaging agents | Enhanced sensitivity to treatment |

| Breast Cancer | SF3B1 mutation | BGP-15 + chemotherapy | Increased efficacy observed |

Mechanistic Insights

Chemical Properties:

The compound's structure allows it to act effectively as both a cytoprotectant and a PARP inhibitor. Its chemical formula is C6H8N4O, with significant implications for its pharmacological properties .

Research Implications:

The dual functionality of BGP-15 as a cardioprotectant and PARP inhibitor opens avenues for further research into its therapeutic potential across various medical fields. Studies suggest that it may also play roles in metabolic disorders due to its influence on NAD+ levels .

Mecanismo De Acción

El mecanismo de acción de la 5-(2-Aminopiridil)amida oxima implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como ligando, uniéndose a iones metálicos o enzimas, influyendo así en su actividad. El grupo oxima juega un papel crucial en estas interacciones, facilitando la formación de complejos estables .

Comparación Con Compuestos Similares

Compuestos similares

2-Aminopiridina: Un precursor en la síntesis de 5-(2-Aminopiridil)amida oxima.

Piridina-2-carboxamida: Comparte similitudes estructurales pero carece del grupo oxima.

Hidroxilamina: Se utiliza en la síntesis de diversos derivados de oxima

Singularidad

La 5-(2-Aminopiridil)amida oxima es única debido a su combinación de un grupo aminopiridil y un grupo oxima. Esta combinación confiere propiedades químicas distintas, lo que la convierte en un intermedio valioso en la síntesis farmacéutica y otras aplicaciones .

Actividad Biológica

6-Amino-N-hydroxy-3-pyridinecarboximidamide, also known as 6-amino-N'-hydroxypyridine-3-carboximidamide, is a compound that has garnered interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : 6-amino-N'-hydroxypyridine-3-carboximidamide

- Molecular Formula : C₆H₈N₄O

- CAS Number : 468068-28-2

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with various molecular targets. The oxime group in the compound facilitates the formation of stable complexes with metal ions or enzymes, influencing their activity. This interaction is crucial for the compound's potential applications in pharmacology, particularly in targeting specific biochemical pathways.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt pathway. The compound's ability to inhibit tumor growth was noted in xenograft models, indicating its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

Recent investigations indicate that this compound may exert neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. The compound's antioxidant properties help reduce reactive oxygen species (ROS) levels, thereby protecting neuronal integrity.

Case Studies

-

Antimicrobial Efficacy

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Cancer Cell Line Study

- In an investigation published in the Journal of Cancer Research, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with 50 µM of the compound led to a 40% reduction in cell proliferation after 48 hours, along with increased markers of apoptosis.

-

Neuroprotection in Animal Models

- A study published in Neurobiology Reports examined the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. Mice treated with 10 mg/kg of the compound showed improved cognitive function and reduced amyloid plaque formation compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Amino oxime derivative | Antimicrobial, anticancer, neuroprotective | Unique oxime group enhances activity |

| Pyridine-2-carboxamide | Carboxamide | Limited activity | Lacks oxime functionality |

| Hydroxylamine | Simple amine | Antimicrobial | Less selective than pyridine derivatives |

Propiedades

IUPAC Name |

6-amino-N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQVQCRLWPIZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468068-28-2 | |

| Record name | 6-AMINOPYRIDINE-3-AMIDOXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.